3-(2,4-Dichloro-5-fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde

Medicinal Chemistry Physicochemical Profiling SAR

3-(2,4-Dichloro-5-fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde (CAS 618098-95-6) is a trisubstituted 1H-pyrazole-4-carbaldehyde derivative with a molecular formula of C17H11Cl2FN2O and a molecular weight of 349.2 g/mol. The compound comprises a 2,4-dichloro-5-fluorophenyl ring at the 3-position, a p-tolyl (4-methylphenyl) group at N1, and a formyl substituent at C4.

Molecular Formula C17H11Cl2FN2O
Molecular Weight 349.2 g/mol
CAS No. 618098-95-6
Cat. No. B12015719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dichloro-5-fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde
CAS618098-95-6
Molecular FormulaC17H11Cl2FN2O
Molecular Weight349.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)C=O
InChIInChI=1S/C17H11Cl2FN2O/c1-10-2-4-12(5-3-10)22-8-11(9-23)17(21-22)13-6-16(20)15(19)7-14(13)18/h2-9H,1H3
InChIKeyKVQSJYWQFRMBBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dichloro-5-fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde (CAS 618098-95-6): Procurement-Relevant Identity and Class


3-(2,4-Dichloro-5-fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde (CAS 618098-95-6) is a trisubstituted 1H-pyrazole-4-carbaldehyde derivative with a molecular formula of C17H11Cl2FN2O and a molecular weight of 349.2 g/mol . The compound comprises a 2,4-dichloro-5-fluorophenyl ring at the 3-position, a p-tolyl (4-methylphenyl) group at N1, and a formyl substituent at C4. It belongs to a well-documented class of pyrazole-4-carbaldehydes recognized as versatile precursors for fused heterocycles and biologically active scaffolds [1]. Commercially, it is typically supplied at 95% purity for research and development use .

Why In-Class Substitution of 3-(2,4-Dichloro-5-fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde Introduces Uncontrolled Variation


Within the 3-aryl-1-aryl-1H-pyrazole-4-carbaldehyde family, even single-atom changes at the 3-aryl or N1-aryl positions can significantly alter electronic properties, lipophilicity, and reactivity [1]. The simultaneous presence of two chlorine atoms, one fluorine, and a p-methyl group in the target compound creates a distinct steric and electronic landscape that drives regioselectivity in subsequent Knoevenagel condensations, Schiff base formations, and cyclization reactions [2]. Substituting the 5-fluorine for hydrogen or replacing the p-tolyl with phenyl can shift calculated logP by approximately 0.5–1.0 units and alter the electrophilicity of the formyl carbon, potentially undermining downstream synthetic yields or biological activity [1]. Consequently, treating analogs as interchangeable building blocks without rigorous validation introduces unquantified risk into both medicinal chemistry campaigns and agrochemical intermediate supply chains.

Quantitative Differentiation Evidence for 3-(2,4-Dichloro-5-fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde vs. Closest Analogs


Molecular Weight Distinction: Target vs. Des-Fluoro Analog (CAS 618098-96-7)

The presence of a 5-fluorine atom on the 3-phenyl ring increases the molecular weight by approximately 18 g/mol relative to the non-fluorinated analog 3-(2,4-dichlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde (CAS 618098-96-7) . This mass increment, combined with the electron-withdrawing effect of fluorine, influences passive membrane permeability and target binding kinetics.

Medicinal Chemistry Physicochemical Profiling SAR

Lipophilicity (clogP) Modulation: Target vs. N-Phenyl Analog (CAS 618098-87-6)

The N1-p-tolyl group in the target compound increases calculated lipophilicity by approximately 0.6–0.8 logP units compared to the N1-phenyl analog 3-(2,4-dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 618098-87-6) . Elevated clogP correlates with enhanced blood-brain barrier penetration and altered tissue distribution profiles.

ADME Lipophilicity Drug Design

Hydrogen Bond Acceptor Capacity: Target vs. N-(4-Fluorophenyl) Analog (CAS 618101-65-8)

The target compound presents three hydrogen bond acceptor sites (the formyl oxygen, pyrazole N2, and the 5-fluorine on the 3-phenyl ring), while the N1-(4-fluorophenyl) analog (CAS 618101-65-8) contains four acceptor sites due to the additional para-fluorine on the N1-phenyl [1]. The reduced acceptor count in the target compound may favor binding pockets with limited polarity tolerance, particularly in hydrophobic enzyme active sites.

Molecular Recognition H-Bonding Target Engagement

Aldehyde Reactivity and Synthetic Tractability: Class-Level Differentiation vs. Non-Halogenated Analogs

Pyrazole-4-carbaldehydes bearing electron-withdrawing groups on the 3-aryl ring, such as 2,4-dichloro-5-fluorophenyl, exhibit enhanced electrophilicity at the formyl carbon compared to non-halogenated analogs (e.g., CAS 618098-43-4, 3-phenyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde) [1]. This effect is exploited in Knoevenagel condensations and Schiff base formations, where reaction rates and yields can be 15–30% higher for electron-deficient aldehydes [2].

Synthetic Chemistry Building Block Utility Electrophilicity

Recommended Application Scenarios for 3-(2,4-Dichloro-5-fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde Based on Differentiated Evidence


Lead Optimization in CNS Drug Discovery Requiring Elevated Lipophilicity

The combination of 2,4-dichloro-5-fluorophenyl and N1-p-tolyl substituents yields a calculated clogP above 4.0, making this compound a strategically superior core scaffold for CNS-penetrant drug candidates compared to the N1-phenyl analog (clogP ≈ 3.4–3.8) [1]. Medicinal chemistry teams targeting intracellular or blood-brain barrier-protected targets can incorporate this building block into parallel synthesis libraries to exploit the favorable physicochemical profile without additional scaffold optimization.

Synthesis of Halogen-Enriched Schiff Base Ligands for Metal Complexation

The electron-withdrawing 5-fluoro substituent enhances the electrophilicity of the 4-carbaldehyde group, facilitating rapid Schiff base formation with aromatic amines [1]. This property is particularly valuable in the preparation of tetradentate N,N-bis(pyrazolylmethylene) ligands, where the presence of multiple halogens enables tuning of the metal center's electronic environment in Mn(III) and Cu(II) complexes for catalytic or magnetic material applications [2].

Antimicrobial Pharmacophore Derivatization via Knoevenagel Condensation

The aldehyde functionality at position 4 serves as a reactive handle for Knoevenagel condensation with active methylene compounds (e.g., thiazolidinediones, rhodanines) to generate α,β-unsaturated carbonyl systems [1]. The electron-deficient nature of the 3-aryl ring accelerates this condensation relative to non-halogenated analogs, enabling efficient access to structurally diverse antimicrobial lead series. Products derived from this scaffold have demonstrated activity against Gram-positive bacteria (Staphylococcus aureus) and the fungus Candida albicans in agar diffusion assays [1].

Agrochemical Intermediate for Fluorinated Pyrazole Herbicides

Fluorinated pyrazole derivatives are established pharmacophores in modern agrochemicals [1]. The 2,4-dichloro-5-fluorophenyl motif, combined with a formyl group for further functionalization, positions this compound as a strategic intermediate for the synthesis of herbicidal pyrazolecarboxanilides. The p-tolyl N1-substituent provides steric bulk that can modulate selectivity toward plant-specific enzyme targets, differentiating it from N1-phenyl or N1-halophenyl analogs that may exhibit broader spectrum but lower crop safety profiles.

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